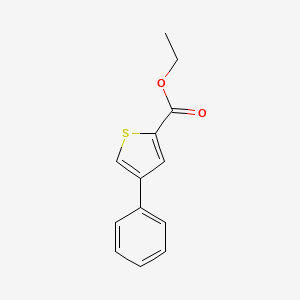
(2S)-2-Hydroxy-2-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-2-methylpent-4-enoic acid is an organic compound with a unique structure that includes both a hydroxyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-2-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of aldol condensation reactions, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. These methods often utilize metal catalysts to facilitate the reaction and improve yield. The specific conditions, including temperature, pressure, and catalyst type, can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxy-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
(2S)-2-Hydroxy-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-2-methylpent-4-enoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxy-2-methylbutanoic acid: Similar structure but lacks the double bond.
(2S)-2-Hydroxy-2-methylhex-4-enoic acid: Similar structure with an extended carbon chain.
Uniqueness
(2S)-2-Hydroxy-2-methylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
62696-40-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8)/t6-/m0/s1 |
InChI Key |
NQRZSIPZBAMEPO-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)O |
Canonical SMILES |
CC(CC=C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate](/img/structure/B14528475.png)

![Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-](/img/structure/B14528483.png)

![[1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene](/img/structure/B14528514.png)

![N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide](/img/structure/B14528518.png)

![[3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile](/img/structure/B14528524.png)
![4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14528525.png)
![Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl-](/img/structure/B14528527.png)


